molecular formula C6H7IN2 B1466076 1-Cyclopropyl-4-iodo-1H-pyrazole CAS No. 1239363-40-6

1-Cyclopropyl-4-iodo-1H-pyrazole

Cat. No. B1466076
M. Wt: 234.04 g/mol
InChI Key: JBWOMLVMUQFTFQ-UHFFFAOYSA-N
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Patent
US08518945B2

Procedure details

In a flask were combined 4-iodo-1H-pyrazole (1.00 g, 5.16 mmol), cyclopropylboronic acid (886 mg, 10.3 mmol) and sodium carbonate (1.09 g, 10.3 mmol) and the mixture suspended in 1,2-dichloroethane (20 mL). A suspension of copper (II) acetate (936 mg, 5.16 mmol) and 2,2-bipyridine (805 mg, 5.16 mmol) in 1,2-dichloroethane (40 mL) was warmed to 50° C. and added and the resulting mixture heated at 70° C. overnight. The mixture was then cooled and filtered and the solids rinsed with EtOAc. The combined filtrates were concentrated and the residue taken up in EtOAc and 50% saturated aqueous NH4Cl. The organic layer was washed with sat NH4Cl, sat NaHCO3 and sat NaCl and dried over MgSO4. The solution was concentrated and the residue purified by SiO2 chromatography (5-35% EtOAc/heptane) to afford 517 mg (43%) 1-cyclopropyl-4-iodo-1H-pyrazole as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
886 mg
Type
reactant
Reaction Step Two
Quantity
1.09 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
805 mg
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Five
Quantity
936 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.[CH:7]1(B(O)O)[CH2:9][CH2:8]1.C(=O)([O-])[O-].[Na+].[Na+].N1C=CC=CC=1C1C=CC=CN=1>ClCCCl.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH:7]1([N:4]2[CH:3]=[C:2]([I:1])[CH:6]=[N:5]2)[CH2:9][CH2:8]1 |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
IC=1C=NNC1
Step Two
Name
Quantity
886 mg
Type
reactant
Smiles
C1(CC1)B(O)O
Step Three
Name
Quantity
1.09 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCCl
Step Five
Name
Quantity
805 mg
Type
reactant
Smiles
N1=C(C=CC=C1)C1=NC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
936 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask were combined
ADDITION
Type
ADDITION
Details
added
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated at 70° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solids rinsed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated
WASH
Type
WASH
Details
The organic layer was washed with sat NH4Cl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by SiO2 chromatography (5-35% EtOAc/heptane)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1N=CC(=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 517 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 42.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.